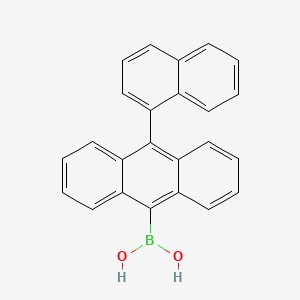

(10-(Naphthalen-1-yl)anthracen-9-yl)boronic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(10-(Naphthalen-1-yl)anthracen-9-yl)boronic acid is an organic compound with the molecular formula C24H17BO2 and a molecular weight of 348.21 g/mol It is a boronic acid derivative, characterized by the presence of a boronic acid group attached to an anthracene ring system substituted with a naphthalene moiety

Mécanisme D'action

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of (10-(Naphthalen-1-yl)anthracen-9-yl)boronic acid. For instance, the compound is recommended to be stored in an inert atmosphere at room temperature , indicating that exposure to oxygen or extreme temperatures may affect its stability and efficacy.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (10-(Naphthalen-1-yl)anthracen-9-yl)boronic acid typically involves the Suzuki-Miyaura cross-coupling reaction. This reaction is performed by coupling a boronic acid derivative with a halogenated aromatic compound in the presence of a palladium catalyst and a base. For instance, commercially available this compound can be synthesized by reacting 4-(4-bromophenyl)pyridine with tetrakis(triphenylphosphine)palladium(0), potassium phosphate, pseudocumene, t-butyl alcohol, and water under a nitrogen atmosphere .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent systems, to achieve higher yields and purity suitable for industrial applications.

Analyse Des Réactions Chimiques

Types of Reactions

(10-(Naphthalen-1-yl)anthracen-9-yl)boronic acid undergoes various chemical reactions, including:

Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

Reduction: Reduction reactions can convert the boronic acid group to a borane or other reduced forms.

Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the aromatic rings are functionalized with different substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens (e.g., bromine, chlorine) and catalysts such as iron(III) chloride (FeCl3).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the boronic acid group can yield boronic esters, while substitution reactions can introduce various functional groups onto the aromatic rings.

Applications De Recherche Scientifique

(10-(Naphthalen-1-yl)anthracen-9-yl)boronic acid has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of complex organic molecules and materials.

Biology: The compound can be employed in the development of fluorescent probes and sensors for biological imaging.

Medicine: Research is ongoing to explore its potential as a therapeutic agent or diagnostic tool.

Industry: It is utilized in the production of organic light-emitting diodes (OLEDs) and other electronic materials

Comparaison Avec Des Composés Similaires

Similar Compounds

Phenylboronic acid: A simpler boronic acid derivative with a phenyl group instead of the anthracene-naphthalene structure.

Naphthylboronic acid: Contains a naphthalene ring but lacks the anthracene moiety.

Anthracenylboronic acid: Features an anthracene ring with a boronic acid group but without the naphthalene substitution.

Uniqueness

(10-(Naphthalen-1-yl)anthracen-9-yl)boronic acid is unique due to its combined anthracene and naphthalene structure, which imparts distinct electronic and photophysical properties. This makes it particularly valuable in applications requiring specific fluorescence characteristics and electronic behavior .

Activité Biologique

(10-(Naphthalen-1-yl)anthracen-9-yl)boronic acid is a compound of increasing interest in medicinal chemistry and materials science, primarily due to its unique structural features and potential biological activities. This article explores its biological activity, synthesizing findings from various studies and sources.

Compound Overview

Chemical Structure and Properties

- Molecular Formula : C22H19B

- Molecular Weight : 348.20 g/mol

- Functional Group : Boronic acid, which allows for the formation of covalent bonds with biomolecules.

The compound features a naphthalene moiety linked to an anthracene core, contributing to its photophysical properties that are valuable in organic electronics and potential biological applications.

Anticancer Activity

Research indicates that boronic acids, including this compound, may exhibit anticancer properties. Boronic acids can act as proteasome inhibitors, which are crucial in cancer treatment as they interfere with the degradation of proteins involved in cell cycle regulation. For instance, a study demonstrated that certain boronic acid derivatives showed significant cytotoxicity against various cancer cell lines by inducing apoptosis through the inhibition of proteasome activity .

Sensor Applications

The ability of this compound to form complexes with various substrates makes it a candidate for sensor applications. Research has shown that its binding affinity can be leveraged for detecting biomolecules, which is critical in diagnostics. The interactions between this compound and biomolecules may reveal further insights into its biological activity.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions, including Suzuki-Miyaura coupling methods. Characterization techniques such as NMR, FTIR, and mass spectrometry confirm the structure and purity of the synthesized compound .

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Unique Features |

|---|---|---|

| 10-(Naphthalen-2-yl)anthracen-9-ylboronic acid | Structure | Different naphthalene substitution affects electronic properties |

| 9-(Naphthalen-1-yl)-10-anthraceneboronic acid | Structure | Different attachment point may exhibit different reactivity patterns |

| 10-(Phenyl)anthraceneboronic acid | Structure | Contains phenyl instead of naphthalene; potentially different electronic properties |

This table illustrates how variations in structure can influence biological activity and reactivity patterns among related compounds.

Case Studies

- Anticancer Research : A study published in Molecules explored the anticancer effects of boronic acid derivatives on specific cancer cell lines. The results indicated that these compounds could significantly reduce cell viability through apoptosis induction .

- Bacterial Resistance : Another investigation highlighted the role of boronic acids in overcoming bacterial resistance mechanisms. It was found that certain derivatives were effective against resistant strains by inhibiting β-lactamases .

- Sensor Development : Research focusing on sensor applications demonstrated how this compound could be utilized for detecting glucose levels by forming reversible complexes with glucose molecules, showcasing its potential in biomedical diagnostics.

Propriétés

IUPAC Name |

(10-naphthalen-1-ylanthracen-9-yl)boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H17BO2/c26-25(27)24-21-13-5-3-11-19(21)23(20-12-4-6-14-22(20)24)18-15-7-9-16-8-1-2-10-17(16)18/h1-15,26-27H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASQXKNXJNDLXQV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C2C=CC=CC2=C(C3=CC=CC=C13)C4=CC=CC5=CC=CC=C54)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H17BO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10630473 |

Source

|

| Record name | [10-(Naphthalen-1-yl)anthracen-9-yl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10630473 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

348.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

400607-46-7 |

Source

|

| Record name | [10-(Naphthalen-1-yl)anthracen-9-yl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10630473 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.